PNMT Inhibition: m-Tyramine Exhibits 4.3-Fold Weaker Affinity Than p-Tyramine
In a direct comparative study of tyramine isomers as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, m-tyramine demonstrated significantly weaker inhibitory activity than its para-isomer counterpart [1]. This quantitative difference in enzyme binding affinity provides a clear rationale for selecting m-tyramine when minimal PNMT interference is desired.
| Evidence Dimension | PNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1250 μM (m-tyramine) |
| Comparator Or Baseline | Ki = 294 μM (p-tyramine); Ki = 854 μM (phenylethylamine) |
| Quantified Difference | m-tyramine is 4.25-fold less potent than p-tyramine as a PNMT inhibitor |
| Conditions | In vitro enzyme inhibition assay using purified PNMT |
Why This Matters
For researchers studying adrenergic signaling who require a trace amine tool with minimal off-target PNMT inhibition, m-tyramine provides a 4.3-fold reduction in PNMT binding compared to p-tyramine.
- [1] Grunewald GL, Ye Q, Takusagawa F, et al. Conformationally defined adrenergic agents. 15. Conformationally restricted and conformationally defined tyramine analogs as inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. 1989;32(2):478-486. View Source
